molecular formula C11H11NO3 B8774690 4-(4-Cyanophenoxy)butanoic acid CAS No. 87411-29-8

4-(4-Cyanophenoxy)butanoic acid

Cat. No. B8774690
CAS RN: 87411-29-8
M. Wt: 205.21 g/mol
InChI Key: XESIEDAKGYAATA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US05574016

Procedure details

A mixture of ethyl 4-(4-cyanophenoxy)butyrate (4.7 g) in tetrahydrofuran (23.5 ml) and 1N sodium hydroxide solution (40.2 ml) was refluxed for 2 hours under stirring. The reaction mixture was adjusted to pH≈2.0 with 10% hydrochloric acid, and the resulting precipitate was collected by filtration to give 4-(4-cyanophenoxy)butyric acid (4.06 g).
Quantity
4.7 g
Type
reactant
Reaction Step One
Quantity
23.5 mL
Type
solvent
Reaction Step One
Quantity
40.2 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[C:1]([C:3]1[CH:17]=[CH:16][C:6]([O:7][CH2:8][CH2:9][CH2:10][C:11]([O:13]CC)=[O:12])=[CH:5][CH:4]=1)#[N:2].Cl>O1CCCC1.[OH-].[Na+]>[C:1]([C:3]1[CH:17]=[CH:16][C:6]([O:7][CH2:8][CH2:9][CH2:10][C:11]([OH:13])=[O:12])=[CH:5][CH:4]=1)#[N:2] |f:3.4|

Inputs

Step One
Name
Quantity
4.7 g
Type
reactant
Smiles
C(#N)C1=CC=C(OCCCC(=O)OCC)C=C1
Name
Quantity
23.5 mL
Type
solvent
Smiles
O1CCCC1
Name
Quantity
40.2 mL
Type
solvent
Smiles
[OH-].[Na+]
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl

Conditions

Stirring
Type
CUSTOM
Details
under stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
was refluxed for 2 hours
Duration
2 h
FILTRATION
Type
FILTRATION
Details
the resulting precipitate was collected by filtration

Outcomes

Product
Name
Type
product
Smiles
C(#N)C1=CC=C(OCCCC(=O)O)C=C1
Measurements
Type Value Analysis
AMOUNT: MASS 4.06 g
YIELD: CALCULATEDPERCENTYIELD 98.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.